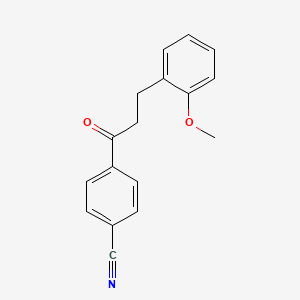

4'-Cyano-3-(2-methoxyphenyl)propiophenone

Description

Historical Trajectory of Propiophenone (B1677668) Derivatives in Organic Synthesis

Propiophenone and its derivatives have a storied history in the field of organic synthesis. The propiophenone core, an aromatic ketone, has been a fundamental component in the construction of more complex molecular architectures. Historically, these compounds have been synthesized through classical reactions such as the Friedel-Crafts acylation, where an aromatic ring is acylated with a propanoyl group in the presence of a Lewis acid catalyst. masterorganicchemistry.comyoutube.comnih.gov

Over the decades, the applications of propiophenone derivatives have expanded significantly. They have served as crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Their utility is demonstrated in the preparation of compounds with analgesic, anti-inflammatory, and neuroprotective effects. Furthermore, propiophenone derivatives have been investigated for their potential as anticancer agents and central nervous system modulators.

Rationale for Focused Investigation of 4'-Cyano-3-(2-methoxyphenyl)propiophenone

The specific structural features of this compound provide a compelling rationale for its detailed investigation. The presence of the 4'-cyano group is of particular importance in medicinal chemistry. The nitrile moiety is a versatile functional group that can participate in various chemical transformations and can act as a key pharmacophore, influencing the electronic properties and binding interactions of a molecule with biological targets.

Similarly, the 2-methoxyphenyl substituent plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability. The position of the methoxy (B1213986) group can influence the conformation of the molecule, which in turn can affect its biological activity. The combination of these two functional groups on the propiophenone scaffold suggests that this compound may serve as a valuable intermediate in the synthesis of novel therapeutic agents. Indeed, patent literature reveals that closely related structures are key precursors in the synthesis of pharmacologically active compounds, including non-steroidal mineralocorticoid receptor antagonists.

Placement of this compound within Established Chemical Classes

From a chemical classification standpoint, this compound belongs to the class of aromatic ketones, specifically, it is a substituted propiophenone. The core structure is characterized by a phenyl ring attached to a propanoyl group. The systematic IUPAC name for this compound is Benzonitrile (B105546), 4-[3-(2-methoxyphenyl)-1-oxopropyl]- .

The presence of the cyano and methoxy functional groups further places it into the categories of nitriles and ethers, respectively. This multi-functional nature makes it amenable to a wide range of chemical reactions, allowing for the introduction of additional complexity and the generation of diverse molecular libraries for screening purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 898769-73-8 |

| Molecular Formula | C₁₇H₁₅NO₂ |

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | Benzonitrile, 4-[3-(2-methoxyphenyl)-1-oxopropyl]- |

Identification of Underexplored Research Avenues in Propiophenone Chemistry

While the chemistry of propiophenones is well-established, there remain several underexplored avenues of research, particularly concerning multi-substituted derivatives like this compound. A significant area for future investigation lies in the development of novel and more efficient synthetic methodologies for the targeted synthesis of such complex propiophenones. While classical methods like Friedel-Crafts acylation and Michael addition are applicable, the development of catalytic and stereoselective approaches would be highly valuable. masterorganicchemistry.comnih.gov

Furthermore, a thorough investigation into the solid-state properties, including crystallography and polymorphism, of this compound and its derivatives could provide crucial insights for its application in materials science and pharmaceutical development. The exploration of its coordination chemistry with various metal centers could also lead to the discovery of novel catalysts or materials with interesting photophysical properties. Finally, a comprehensive evaluation of its biological activity profile, beyond its role as a synthetic intermediate, could uncover new therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(2-methoxyphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-17-5-3-2-4-15(17)10-11-16(19)14-8-6-13(12-18)7-9-14/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFYFWUITBIMRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644166 | |

| Record name | 4-[3-(2-Methoxyphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-73-8 | |

| Record name | 4-[3-(2-Methoxyphenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-(2-Methoxyphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Cyano 3 2 Methoxyphenyl Propiophenone

Comprehensive Retrosynthetic Analysis of 4'-Cyano-3-(2-methoxyphenyl)propiophenone

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, two primary retrosynthetic disconnections are considered based on fundamental carbonyl chemistry.

Approach A: Friedel-Crafts Acylation Logic

The most direct disconnection is at the bond between the carbonyl carbon and the cyanophenyl ring. This corresponds to a Friedel-Crafts acylation reaction in the forward sense. The target molecule can be disconnected into a 3-(2-methoxyphenyl)propionyl synthon and a cyanobenzene synthon.

Target: this compound

Disconnect: Carbonyl-Aryl bond

Synthons: 3-(2-methoxyphenyl)propionyl cation and a cyanobenzene anion equivalent.

Practical Precursors: 3-(2-methoxyphenyl)propionyl chloride and cyanobenzene, typically reacted in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Approach B: Grignard Reagent Addition Logic

An alternative disconnection involves the bond between the carbonyl carbon and the ethyl bridge. This approach utilizes a Grignard reaction. This strategy disconnects the molecule into a 4-cyanobenzoyl synthon and a 2-(2-methoxyphenyl)ethyl synthon.

Target: this compound

Disconnect: Carbonyl-Alkyl bond

Synthons: 4-cyanobenzaldehyde (B52832) and a 2-(2-methoxyphenyl)ethyl magnesium bromide Grignard reagent, followed by oxidation.

Practical Precursors: The synthesis would involve the addition of the Grignard reagent to 4-cyanobenzaldehyde to form a secondary alcohol, which is then oxidized to the desired ketone.

These two approaches represent distinct strategies that leverage different sets of precursor molecules and reaction conditions, offering flexibility in synthetic design. While polar, two-electron disconnections are standard, modern synthesis can also incorporate radical-based strategies for forming key sp³-hybridized carbon bonds, offering alternative pathways for constructing the propyl chain. nih.gov

Development and Optimization of Novel Synthetic Pathways to this compound

Building on the retrosynthetic analysis, novel synthetic pathways can be developed. The focus is on efficiency, scalability, and purity of the final product. The synthesis of related structures, such as intermediates for the drug Finerenone, often starts from precursors like 4-formyl-3-methoxybenzonitrile, indicating that building upon a functionalized benzonitrile (B105546) core is a viable and industrially relevant strategy. google.comgoogle.com

| Precursor Compound | Synthetic Approach | Advantages | Disadvantages |

| Cyanobenzene | Friedel-Crafts Acylation | Readily available, relatively inexpensive. | The cyano group is deactivating, potentially leading to harsh reaction conditions and lower yields for electrophilic aromatic substitution. |

| 3-(2-methoxyphenyl)propanoic acid | Friedel-Crafts Acylation | Allows for direct formation of the required acyl chloride. | Requires multi-step synthesis from simpler precursors like 2-methoxyphenol or 2-methoxybenzaldehyde. |

| 4-Cyanobenzaldehyde | Grignard Reagent Addition | Highly activated toward nucleophilic addition. | The subsequent oxidation step adds length to the synthetic sequence. |

| 1-(2-bromoethyl)-2-methoxybenzene | Grignard Reagent Addition | Suitable for forming the necessary Grignard reagent. | Can be prone to elimination side reactions during Grignard formation. |

Optimizing reaction parameters is key to maximizing yield and minimizing impurities. Using the Friedel-Crafts acylation pathway as an example, the mechanism involves the formation of a highly electrophilic acylium ion from 3-(2-methoxyphenyl)propionyl chloride and a Lewis acid catalyst. This ion then undergoes electrophilic aromatic substitution on the cyanobenzene ring.

Reaction Parameter Optimization for Friedel-Crafts Acylation:

| Parameter | Condition | Rationale and Expected Outcome |

| Lewis Acid Catalyst | AlCl₃, FeCl₃, ZnCl₂ | AlCl₃ is a strong catalyst but can lead to side reactions. Weaker catalysts like FeCl₃ may offer better selectivity and milder conditions. |

| Solvent | Dichloromethane (DCM), Carbon disulfide (CS₂), Nitrobenzene | DCM is a common and effective solvent. CS₂ is traditional but toxic. Nitrobenzene can be used for highly deactivated substrates. |

| Temperature | 0 °C to reflux | Lower temperatures (0-25 °C) are preferred to minimize side products and potential rearrangement of the acylium ion. |

| Stoichiometry | 1.1 - 2.0 equivalents of Lewis Acid | A slight excess of the catalyst is typically required to drive the reaction to completion, but a large excess can decrease yield. |

Mechanistic studies on related ketone syntheses, such as the catalytic conversion of 4'-methoxypropiophenone, have revealed the importance of synergistic interactions between acid and base sites on catalysts, particularly for subsequent transformations like reduction. nih.gov This suggests that bifunctional catalytic systems could be explored for a more streamlined, one-pot synthesis of the target molecule or its derivatives.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles aims to reduce the environmental impact of chemical manufacturing. This involves using less hazardous materials, improving atom economy, and designing energy-efficient processes.

Traditional syntheses of related methoxy-substituted propiophenones have sometimes employed toxic and hazardous reagents like dimethyl sulfate (B86663) for methylation. google.com A greener approach would prioritize alternative methods.

Comparison of Traditional vs. Green Synthetic Approaches:

| Principle | Traditional Approach | Green Chemistry Approach |

| Reagent Safety | Use of highly toxic reagents like dimethyl sulfate for methylation steps. google.com | Use of safer alternatives like dimethyl carbonate or catalytic methylation protocols. |

| Solvent Use | Use of hazardous solvents like carbon disulfide or chlorinated solvents. | Preference for recyclable solvents like tetrahydrofuran (B95107) (THF) or solvent-free conditions. google.com |

| Energy Efficiency | Reactions requiring cryogenic temperatures (-78 °C) or high reflux temperatures for extended periods. chemicalbook.com | Development of catalytic routes that proceed at lower temperatures and pressures. |

| Catalysis | Use of stoichiometric, non-recoverable Lewis acids (e.g., AlCl₃) that generate significant waste. | Use of recyclable, solid-acid catalysts or bifunctional nanocatalysts that can be easily recovered and reused. nih.gov |

| Hydrogen Source | Use of high-pressure hydrogen gas for reductions. | Use of safer hydrogen donors like alcohols in transfer hydrogenation reactions. nih.gov |

By incorporating catalytic methods, using safer solvents, and avoiding hazardous reagents, the synthesis of this compound can be made more sustainable and environmentally benign.

Stereoselective and Enantioselective Syntheses of this compound and Analogues

While this compound itself is an achiral molecule, its chemical scaffold is a valuable platform for developing chiral analogues with potential biological activity. Stereocenters can be introduced at various positions, most commonly by asymmetric modification of the ketone or the adjacent methylene (B1212753) groups.

The development of chiral drugs like Finerenone, which contains the (S)-4-(4-cyano-2-methoxyphenyl) moiety, underscores the importance of stereoselective synthesis. googleapis.com Asymmetric synthesis of such analogues can be achieved through several modern catalytic methods.

Strategies for Enantioselective Synthesis of Analogues:

Asymmetric Reduction: The carbonyl group can be reduced to a hydroxyl group enantioselectively using chiral catalysts (e.g., those based on Ruthenium-BINAP) and a hydrogen source, creating a chiral secondary alcohol.

Asymmetric α-Functionalization: The methylene group alpha to the carbonyl can be deprotonated to form an enolate, which can then react with electrophiles in the presence of a chiral catalyst to install a stereocenter.

Asymmetric Conjugate Addition: An analogue could be formed via a Michael addition reaction where a nucleophile adds to an α,β-unsaturated precursor in a stereocontrolled manner, often promoted by organocatalysts like chiral thioureas or squaramides. mdpi.com

Catalytic Asymmetric Transfer Hydrogenation: A key intermediate for Finerenone, which shares the core cyanomethoxyphenyl group, is synthesized via an asymmetric transfer hydrogenation using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydrogen source. googleapis.com This method is highly effective for creating stereocenters in dihydropyridine (B1217469) structures.

Examples of Catalytic Systems for Asymmetric Synthesis:

| Catalyst Type | Transformation | Typical Chiral Ligand/Catalyst | Reported Enantioselectivity (for similar substrates) |

| Transition Metal | Asymmetric Hydrogenation | Ru-BINAP | >99% ee |

| Transition Metal | Asymmetric Conjugate Addition | Rh(I)-BINAP nih.gov | >99% ee |

| Organocatalyst | Asymmetric α-chlorination | MacMillan's Catalyst researchgate.net | High ee |

| Organocatalyst | Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid googleapis.com | High stereoselectivity |

These advanced catalytic methods provide powerful tools for accessing enantiomerically pure analogues of this compound, enabling the exploration of structure-activity relationships in medicinal chemistry programs. nih.gov

Detailed Exploration of Reactivity and Transformation Mechanisms of 4 Cyano 3 2 Methoxyphenyl Propiophenone

Electrophilic Aromatic Substitution Reactions on the Aromatic Rings of 4'-Cyano-3-(2-methoxyphenyl)propiophenone

The structure of this compound presents two distinct aromatic rings for potential electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents on each ring.

The first aromatic ring is monosubstituted with a methoxy (B1213986) group (-OCH3), which is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The second aromatic ring is disubstituted with a cyano group (-CN) and a propiophenone (B1677668) side chain. The cyano group is a deactivating group and a meta-director because of its electron-withdrawing nature. youtube.com The propiophenone substituent is also deactivating and will direct incoming electrophiles to the meta position.

Given these electronic influences, electrophilic attack is predicted to occur preferentially on the more activated methoxy-substituted ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2-Methoxyphenyl Ring

| Reaction | Reagents | Major Products (Predicted) |

| Nitration | HNO3, H2SO4 | 4'-Cyano-3-(4-nitro-2-methoxyphenyl)propiophenone and 4'-Cyano-3-(6-nitro-2-methoxyphenyl)propiophenone |

| Bromination | Br2, FeBr3 | 4'-Cyano-3-(4-bromo-2-methoxyphenyl)propiophenone and 4'-Cyano-3-(6-bromo-2-methoxyphenyl)propiophenone |

| Sulfonation | Fuming H2SO4 | 4-(3-(4'-cyanobenzoyl)propyl)-3-methoxybenzenesulfonic acid and 2-(3-(4'-cyanobenzoyl)propyl)-1-methoxybenzenesulfonic acid |

Nucleophilic Addition Reactions at the Carbonyl Center of this compound

The carbonyl group of the propiophenone moiety is an electrophilic center and is susceptible to nucleophilic addition reactions. youtube.com The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon atom, makes it a prime target for attack by nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which can then be protonated to yield an alcohol. youtube.com

A variety of nucleophiles can be employed, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and hydrides. The addition of a Grignard reagent, for instance, would lead to the formation of a tertiary alcohol. Reduction of the carbonyl group with a hydride reagent like sodium borohydride (B1222165) would yield a secondary alcohol.

Table 2: Examples of Nucleophilic Addition Reactions at the Carbonyl Center

| Reaction Type | Nucleophile | Reagent Example | Product Type (Predicted) |

| Grignard Reaction | R-MgX | CH3MgBr | Tertiary Alcohol |

| Reduction | H- | NaBH4 | Secondary Alcohol |

| Cyanohydrin Formation | -CN | KCN, H+ | Cyanohydrin |

Functional Group Transformations of the Cyano Moiety in this compound

The cyano group (-C≡N) is a versatile functional group that can be converted into a range of other functionalities. taylorandfrancis.com These transformations significantly expand the synthetic utility of the this compound scaffold. researchgate.netnih.gov

One of the most common transformations of a nitrile is its hydrolysis to a carboxylic acid, which can be achieved under either acidic or basic conditions. The hydrolysis proceeds via an amide intermediate. Alternatively, the cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. Furthermore, the cyano group can participate in cycloaddition reactions and can react with organometallic reagents.

Table 3: Key Transformations of the Cyano Group

| Reaction | Reagents | Resulting Functional Group |

| Hydrolysis | H3O+ or OH-, H2O | Carboxylic Acid (-COOH) |

| Reduction | LiAlH4 or H2/Catalyst | Primary Amine (-CH2NH2) |

| Grignard Reaction | R-MgX then H3O+ | Ketone (after hydrolysis of imine) |

Oxidative and Reductive Chemistry of this compound Scaffolds

The this compound molecule possesses several sites that can undergo oxidation or reduction. As mentioned previously, the carbonyl group can be reduced to a secondary alcohol. The methylene (B1212753) groups in the propiophenone side chain could potentially be oxidized under strong conditions, although this is generally less facile than transformations of the primary functional groups.

The aromatic rings themselves are generally resistant to oxidation but can be degraded under harsh conditions. The methoxy group is also relatively stable but can be cleaved under certain conditions to yield a phenol (B47542). Conversely, the entire propiophenone side chain can be reduced under specific catalytic hydrogenation conditions, which would saturate the carbonyl group and potentially affect the aromatic rings if conditions are severe enough.

Catalytic Methodologies Applied to Transformations of this compound

Catalysis plays a crucial role in many of the potential transformations of this compound. For instance, electrophilic aromatic substitutions are often catalyzed by Lewis or Brønsted acids. masterorganicchemistry.comlibretexts.org The hydrogenation of the cyano group or the carbonyl group typically employs transition metal catalysts such as palladium, platinum, or nickel.

Modern catalytic methods, including cross-coupling reactions, could also be envisioned for the modification of this scaffold, provided suitable precursors (e.g., halogenated derivatives) are first synthesized. For example, a bromo-substituted derivative could undergo Suzuki or Heck coupling reactions to introduce new carbon-carbon bonds. The development of novel catalysts continues to expand the toolbox for the selective functionalization of complex molecules.

Kinetic and Thermodynamic Studies of Reactions Involving this compound Derivatives

Computational and Theoretical Investigations of 4 Cyano 3 2 Methoxyphenyl Propiophenone

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic and molecular structure of 4'-Cyano-3-(2-methoxyphenyl)propiophenone. mdpi.com DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can be used to perform geometry optimization, yielding the most stable three-dimensional conformation of the molecule. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For this compound, key structural parameters of interest would include the lengths of the carbonyl C=O bond, the C-C bonds in the propiophenone (B1677668) backbone, and the C≡N bond of the nitrile group. The planarity of the phenyl rings and the orientation of the methoxy (B1213986) group relative to its attached ring are also critical aspects that can be determined. A comparison of these theoretical parameters with experimental data from techniques like X-ray crystallography, if available for analogous structures, can validate the chosen computational model.

Beyond the molecular geometry, quantum chemical calculations can map the electronic landscape of the molecule. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites. mdpi.com Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| C-C (carbonyl-phenyl) | 1.49 Å | |

| C-C (ethyl backbone) | 1.54 Å | |

| C≡N | 1.16 Å | |

| C-O (methoxy) | 1.36 Å | |

| Bond Angle | C-C-C (backbone) | 112.5° |

| O=C-C (backbone) | 120.8° | |

| C-C≡N | 178.5° | |

| Dihedral Angle | C-C-O-C (methoxy) | 5.2° |

Molecular Dynamics Simulations of this compound in Condensed Phases

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations offer a way to study the behavior of this compound in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

In the context of drug design, MD simulations are particularly valuable for studying the interaction of a ligand with its protein target. nih.gov If this compound were being investigated as a potential inhibitor of an enzyme, MD simulations could be used to model the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate the binding free energy.

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data and confirming chemical structures.

NMR Spectroscopy: The theoretical prediction of ¹H and ¹³C NMR chemical shifts can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.gov These calculations provide chemical shift values for each nucleus in the molecule, which can be compared to experimental spectra. The quality of the prediction depends on the chosen level of theory and whether solvent effects are included in the model. nih.gov

IR Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in an infrared (IR) spectrum. researchgate.net By analyzing the vibrational modes, specific peaks can be assigned to functional groups, such as the C=O stretch of the ketone, the C≡N stretch of the nitrile, and the C-O stretch of the methoxy group. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the wavelengths and intensities of absorption bands. For this compound, TD-DFT could predict the π→π* and n→π* transitions associated with its aromatic rings and carbonyl group.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can aid in the interpretation of fragmentation patterns observed in techniques like electrospray ionization mass spectrometry (ESI-MS). By calculating the relative stabilities of potential fragment ions, a theoretical fragmentation pathway can be proposed.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O) | ~198 ppm |

| Chemical Shift (C≡N) | ~118 ppm | |

| Chemical Shift (Ar-CN) | ~112 ppm | |

| ¹H NMR | Chemical Shift (OCH₃) | ~3.9 ppm |

| Chemical Shift (CH₂) | ~3.1-3.3 ppm | |

| IR | Vibrational Frequency (C=O) | ~1685 cm⁻¹ |

| Vibrational Frequency (C≡N) | ~2230 cm⁻¹ | |

| Vibrational Frequency (C-O) | ~1250 cm⁻¹ | |

| UV-Vis | λ_max (π→π) | ~280 nm |

| λ_max (n→π) | ~320 nm |

Computational Design and Virtual Screening of Novel this compound Analogues

Computational methods are extensively used in the design and discovery of new molecules with desired properties. mdpi.com Starting from the core structure of this compound, novel analogues can be designed by introducing various substituents at different positions on the phenyl rings.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity or a specific physicochemical property. nih.govnih.gov These models can then be used to predict the activity of newly designed analogues, helping to prioritize which compounds to synthesize and test. plos.org

Virtual screening is another powerful computational technique for identifying promising new molecules from large chemical databases. researchgate.netmdpi.comyoutube.com In a structure-based virtual screening approach, a library of compounds is computationally docked into the binding site of a target protein. The compounds are then ranked based on their predicted binding affinity, and the top-ranking molecules are selected for further investigation. mdpi.com For this compound, if a biological target is known, virtual screening could be used to identify analogues with potentially improved binding.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to study experimentally. rsc.org For this compound, computational methods could be used to explore its synthesis or its subsequent reactions.

Furthermore, the reactivity of the ketone group in this compound, such as in reduction reactions, could be investigated computationally. tandfonline.com By modeling the reaction with a reducing agent, the mechanism of hydride transfer and the formation of the corresponding alcohol could be elucidated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Cyano 3 2 Methoxyphenyl Propiophenone Derivatives

Rational Design and Synthesis of Structural Analogues for SAR/SPR Profiling

Synthetic strategies often employ well-established organic reactions. For instance, variations in the substitution pattern of the phenyl rings can be achieved by starting with appropriately substituted benzonitriles or methoxybenzenes. The propiophenone (B1677668) chain can be constructed through methods such as the Friedel-Crafts acylation or by coupling reactions. Modifications to the propiophenone linker, such as altering its length or introducing conformational constraints, are also key areas of exploration.

A hypothetical series of synthesized analogues is presented in the table below, illustrating the systematic modifications undertaken to build a comprehensive SAR/SPR profile.

| Compound ID | Modification on 4'-cyanophenyl ring | Modification on propiophenone linker | Modification on 2-methoxyphenyl ring |

| Parent | 4'-Cyano | -CO-CH2-CH2- | 2-Methoxy |

| A1 | 4'-Fluoro | -CO-CH2-CH2- | 2-Methoxy |

| A2 | 4'-Chloro | -CO-CH2-CH2- | 2-Methoxy |

| A3 | 4'-Trifluoromethyl | -CO-CH2-CH2- | 2-Methoxy |

| B1 | 4'-Cyano | -CO-CH(CH3)-CH2- | 2-Methoxy |

| B2 | 4'-Cyano | -CO-CH2-CH2-CH2- | 2-Methoxy |

| C1 | 4'-Cyano | -CO-CH2-CH2- | 3-Methoxy |

| C2 | 4'-Cyano | -CO-CH2-CH2- | 4-Methoxy |

| C3 | 4'-Cyano | -CO-CH2-CH2- | 2-Hydroxy |

Identification of Key Structural Determinants Influencing Chemical Reactivity and Stability

Through the study of the synthesized analogues, key structural features that govern the chemical reactivity and stability of the 4'-Cyano-3-(2-methoxyphenyl)propiophenone scaffold have been identified. The electrophilicity of the carbonyl carbon in the propiophenone linker is a significant determinant of reactivity. Electron-withdrawing groups on the 4'-cyanophenyl ring, such as the cyano or trifluoromethyl group, are observed to enhance this electrophilicity, making the ketone more susceptible to nucleophilic attack.

The following table summarizes the observed effects of specific structural modifications on the chemical properties of the analogues.

| Compound ID | Key Structural Modification | Observed Effect on Reactivity | Observed Effect on Stability |

| A1-A3 | Halogen/CF3 at 4'-position | Increased carbonyl reactivity | Generally stable, potential for photodecomposition with halogens |

| B1 | Methyl group on linker | Steric hindrance reduces reactivity | Increased lipophilicity may affect solubility |

| B2 | Extended linker | Altered conformational flexibility | May impact intramolecular interactions |

| C1-C2 | Isomeric methoxy (B1213986) position | Modulated electronic effects on the phenyl ring | Similar stability to parent compound |

| C3 | Hydroxy group at 2'-position | Potential for intramolecular hydrogen bonding, altered reactivity | Potential for oxidation of the phenol (B47542) group |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Series

To quantify the relationship between the structural modifications and the observed chemical properties, Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models have been developed. conicet.gov.arresearchgate.net These models use statistical methods to correlate variations in molecular descriptors with changes in properties like reaction rates or stability constants. conicet.gov.arresearchgate.net

For the this compound series, a range of molecular descriptors are calculated for each analogue. These can include electronic descriptors (e.g., Hammett constants, partial charges), steric descriptors (e.g., Taft parameters, molecular volume), and lipophilicity descriptors (e.g., logP). A multiple linear regression (MLR) or partial least squares (PLS) analysis is then performed to generate a predictive model.

A hypothetical QSPR model for the chemical stability of these compounds might take the form of the following equation:

log(k_deg) = β₀ + β₁(σ) + β₂(E_s) + β₃(logP)

where k_deg is the degradation rate constant, σ is the Hammett constant for the substituent on the 4'-cyanophenyl ring, E_s is the Taft steric parameter for the linker, and logP is the partition coefficient. The coefficients (β) indicate the relative importance of each descriptor.

| Descriptor | Description | Typical Influence on Stability |

| σ (Hammett Constant) | Electronic effect of substituent | Electron-withdrawing groups may destabilize through inductive effects |

| E_s (Taft Steric Parameter) | Steric bulk of substituent | Increased bulk near the reactive center can enhance stability |

| logP (Partition Coefficient) | Lipophilicity | Higher lipophilicity may lead to aggregation and altered stability in aqueous media |

| Dipole Moment | Molecular polarity | Can influence intermolecular interactions and solubility |

Such models are valuable tools for predicting the properties of yet-unsynthesized analogues, thereby guiding the design of new compounds with desired characteristics. nih.gov

Conformational Analysis and its Impact on Intrinsic Chemical Properties

The three-dimensional conformation of this compound and its derivatives plays a crucial role in determining their intrinsic chemical properties. researchgate.net The flexible propiophenone linker allows for a range of possible conformations, and the preferred conformation can influence factors such as intramolecular interactions and the accessibility of reactive sites.

Computational methods, such as density functional theory (DFT) calculations, are often employed to explore the conformational landscape of these molecules. researchgate.net These studies can identify low-energy conformers and the energy barriers between them. For instance, the dihedral angle between the two phenyl rings is a key conformational variable.

The presence of the ortho-methoxy group can lead to specific conformational preferences due to steric hindrance with the propiophenone chain. This can result in a twisted conformation where the two aromatic rings are not coplanar. This twisting can, in turn, affect the electronic communication between the two ends of the molecule.

Intramolecular hydrogen bonding is another important conformational consideration, particularly in analogues where a hydroxyl group is present (e.g., compound C3). Such interactions can rigidify the molecule and alter the reactivity of the involved functional groups. The interplay between these conformational factors ultimately dictates the molecule's shape and, consequently, its chemical behavior.

Applications of 4 Cyano 3 2 Methoxyphenyl Propiophenone in Materials Science and Advanced Chemical Synthesis

Utility of 4'-Cyano-3-(2-methoxyphenyl)propiophenone as a Versatile Building Block in Complex Chemical Synthesis

The propiophenone (B1677668) scaffold is a well-established precursor in the synthesis of a wide array of organic molecules. manavchem.comwikipedia.org Aromatic ketones, in general, serve as crucial intermediates for creating new carbon-carbon and carbon-heteroatom bonds, particularly through cross-coupling reactions. azom.comsciencedaily.com The structure of this compound makes it an ideal starting material for the synthesis of complex heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. mdpi.com

The carbonyl group and the adjacent α-protons of the propiophenone core are reactive sites for various condensation and cyclization reactions. For instance, similar to how chalcones are synthesized from acetophenones, this compound can undergo base-catalyzed condensation with aromatic aldehydes to form α,β-unsaturated ketone derivatives. acs.orgtsijournals.com These chalcone-like structures are renowned intermediates for synthesizing a multitude of heterocyclic systems. researchgate.netacs.org Reactions with reagents like hydrazine, urea, thiourea, or hydroxylamine (B1172632) can yield pyrazolines, pyrimidines, thiazines, and isoxazoles, respectively. tsijournals.com

The presence of the cyano and methoxy (B1213986) groups can influence the reactivity and regioselectivity of these synthetic transformations, offering pathways to novel, highly functionalized heterocyclic scaffolds. The versatility of this compound as a synthetic intermediate is highlighted by the diverse range of potential heterocyclic products that can be derived from it.

| Reactant | Resulting Heterocyclic Core | Potential Application Area |

|---|---|---|

| Hydrazine Derivatives | Pyrazoline | Pharmaceuticals, Optical Materials |

| Urea / Thiourea | Pyrimidinone / Pyrimidinethione | Medicinal Chemistry |

| Hydroxylamine | Isoxazole | Agrochemicals, Pharmaceuticals |

| Guanidine | Aminopyrimidine | Bioactive Compounds |

Integration of this compound into Polymer Chemistry

The unique electronic characteristics of this compound make it a promising candidate for integration into advanced polymer systems. Both the cyano and ketone functionalities can be leveraged to incorporate this molecule into polymer backbones or as pendant groups, thereby imparting specific properties to the resulting material.

Polymers containing chalcone-like moieties, which can be synthesized from propiophenone precursors, are known to have interesting optical, thermal, and mechanical properties. researchgate.netbohrium.com Furthermore, the incorporation of the strongly electron-withdrawing cyano (–CN) group is a widely used strategy in the design of donor-acceptor (D-A) type conjugated polymers for organic electronics. nih.govresearchgate.net The cyano group helps to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can reduce the polymer's bandgap and enhance its performance in devices like polymer solar cells. nih.govresearchgate.net

This compound could be used to synthesize specialized monomers. For example, the ketone group could be transformed into a vinyl group, creating a styrenic monomer. Polymerization of such a monomer would lead to a polymer with pendant cyanophenyl and methoxyphenyl groups, potentially useful for applications requiring high refractive index materials or specific dielectric properties. Alternatively, it could be incorporated into condensation polymers like polyimides or polyketones, where its rigid structure and polar groups could enhance thermal stability and mechanical strength.

| Structural Feature | Role in Polymer Chemistry | Potential Polymer Application |

|---|---|---|

| Cyano Group | Electron-accepting unit, enhances polarity | Organic photovoltaics, high dielectric constant materials mdpi.com |

| Aromatic Ketone | Can be converted to a polymerizable group (e.g., alkene) | High-performance thermoplastics, optical polymers |

| Methoxyphenyl Group | Electron-donating unit, influences solubility | Processability of conjugated polymers |

| Entire Molecule | Functional monomer or additive | Specialty polymers with tailored optical/electronic properties |

Exploration of this compound in Optoelectronic and Functional Materials

The molecular structure of this compound is inherently suited for applications in optoelectronics. It possesses a "push-pull" electronic character, with the electron-donating methoxy (–OCH₃) group and the electron-withdrawing cyano (–CN) group situated on different aromatic rings. This arrangement can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, a key property for various functional materials. mdpi.com

Compounds with strong ICT characteristics are often investigated for their nonlinear optical (NLO) properties. researchgate.netbohrium.com Chalcone derivatives, which share a similar structural motif, have shown significant NLO activity, making it plausible that derivatives of this compound could also be active in this area. researchgate.net Such materials are crucial for applications in optical communications, data storage, and frequency conversion.

Furthermore, cyano-capped organic molecules are extensively utilized in the field of organic electronics. rsc.org They serve as electron acceptors or as components in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). The cyano group's ability to stabilize LUMO levels is beneficial for creating efficient electron-transporting materials. rsc.org The combination of the cyano and methoxy groups in this molecule could be exploited to fine-tune the emission color and efficiency of organic emitters.

| Property | Originating Structural Feature | Potential Application |

|---|---|---|

| Nonlinear Optical (NLO) Activity | Push-pull system (methoxy and cyano groups) | Optical switching, frequency doubling researchgate.net |

| Intramolecular Charge Transfer (ICT) | Donor-acceptor architecture | Fluorescent probes, OLED emitters mdpi.com |

| Electron Affinity | Strong electron-withdrawing cyano group | Electron transport layers, n-type semiconductors in OFETs rsc.org |

| Photovoltaic Properties | Potential as a component in donor-acceptor systems | Organic solar cells researchgate.net |

Role of this compound in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. wikipedia.org The distinct functional groups and aromatic regions of this compound provide multiple points for non-covalent interactions, making it an intriguing building block for supramolecular assemblies.

The aromatic rings can participate in π-π stacking interactions, which are fundamental in the formation of many supramolecular structures. nih.gov The polar cyano and ketone groups can engage in dipole-dipole interactions and hydrogen bonding (with appropriate donor molecules). These directed interactions can guide the self-assembly of the molecules into predictable patterns in the solid state or in solution.

In the context of host-guest chemistry, molecules with cavities can encapsulate smaller "guest" molecules. mdpi.com While this compound is not a host itself, its features make it an excellent candidate as a guest molecule. The methoxy group, for instance, is known to interact favorably with certain macrocyclic hosts. grafiati.com Aromatic ketones and cyanophenyl moieties can be recognized by synthetic hosts like cyclodextrins or calixarenes. ontosight.ainih.gov The study of such host-guest complexes can lead to the development of molecular sensors, drug delivery systems, and novel catalytic systems where the host cavity alters the reactivity of the encapsulated guest. chemrxiv.org

Advanced Analytical Techniques for Characterization of 4 Cyano 3 2 Methoxyphenyl Propiophenone

High-Resolution Spectroscopic Characterization (e.g., 2D NMR, HRMS, X-ray Crystallography)

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure and connectivity of 4'-Cyano-3-(2-methoxyphenyl)propiophenone.

In the ¹H NMR spectrum, the aromatic protons would exhibit complex splitting patterns in the range of δ 7.0-8.0 ppm. The protons of the cyanophenyl group would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the 2-methoxyphenyl group would show a more complex pattern due to their ortho and meta couplings. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The two methylene (B1212753) groups of the propiophenone (B1677668) backbone would appear as triplets in the upfield region of the aromatic signals.

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon would be observed in the downfield region, typically around δ 197-198 ppm. The carbon of the cyano group would appear around δ 118 ppm. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group showing a characteristic upfield shift. The methoxy carbon would be found around δ 55 ppm, and the methylene carbons would appear in the more upfield region of the spectrum. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact mass and elemental composition of this compound. This technique provides a high degree of accuracy, allowing for the confirmation of the molecular formula, C₁₇H₁₅NO₂. The high-resolution mass spectrum would show the molecular ion peak [M+H]⁺ with a very precise mass-to-charge ratio, which can be used to distinguish it from other compounds with the same nominal mass.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and stereochemistry. While the crystal structure of this compound itself has not been reported, analysis of related cyanophenyl derivatives provides insight into the expected molecular conformation. For instance, the crystal structure of other molecules containing a cyanophenyl group reveals details about the planarity and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding its solid-state properties. nih.gov

Chromatographic Separation Techniques (e.g., Chiral High-Performance Liquid Chromatography for Enantiomeric Purity)

The presence of a stereocenter in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the premier technique for the enantioselective separation of chiral compounds. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective in resolving a broad range of racemates, including ketones. hplc.euphenomenex.com

For the separation of this compound enantiomers, a screening of different chiral columns and mobile phase compositions would be necessary to achieve optimal resolution. chromatographyonline.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol, can significantly influence the separation. The elution order of the enantiomers can also be affected by the specific CSP and mobile phase used. chromatographyonline.com The enantiomeric purity of a sample can be determined by integrating the peak areas of the two enantiomers in the chromatogram.

| Parameter | Typical Conditions for Chiral Separation of Aromatic Ketones |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Hexane/Isopropanol or Heptane/Ethanol mixtures |

| Detection | UV at a wavelength where the analyte absorbs strongly (e.g., 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Electrochemical Analysis for Redox Behavior and Potentials

Electrochemical techniques, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. This analysis provides information about its oxidation and reduction potentials, which is valuable for understanding its electronic properties and potential reactivity.

The electrochemical behavior of this molecule is influenced by the presence of both electron-donating (methoxy group) and electron-withdrawing (cyano group) substituents on the aromatic rings. studypug.comyoutube.com The methoxy group increases the electron density of its attached phenyl ring, making it more susceptible to oxidation. Conversely, the cyano group decreases the electron density of its phenyl ring, making it more prone to reduction. studypug.comyoutube.com

A cyclic voltammogram of this compound would likely exhibit at least one reduction wave corresponding to the reduction of the carbonyl group and the cyanophenyl moiety, and an oxidation wave associated with the oxidation of the methoxyphenyl group. The exact potentials of these redox processes would depend on the solvent and supporting electrolyte used in the experiment. The reversibility of the redox processes can also be assessed from the shape of the voltammetric waves.

| Functional Group | Expected Redox Behavior | Influencing Factors |

|---|---|---|

| Carbonyl Group (C=O) | Reducible | Solvent, pH, presence of proton donors |

| Cyano Group (C≡N) on Phenyl Ring | Reducible (at more negative potentials) | Electron-withdrawing nature enhances reducibility |

| Methoxy Group (O-CH₃) on Phenyl Ring | Oxidizable | Electron-donating nature facilitates oxidation |

Future Perspectives and Emerging Research Paradigms for 4 Cyano 3 2 Methoxyphenyl Propiophenone

Integration of 4'-Cyano-3-(2-methoxyphenyl)propiophenone into Multicomponent and Cascade Reactions

The integration of this compound into multicomponent reactions (MCRs) and cascade reactions represents a significant frontier for enhancing synthetic efficiency. beilstein-journals.orgorganic-chemistry.orgnih.gov MCRs, which combine three or more reactants in a single step to form a product containing the essential parts of all starting materials, offer substantial advantages in terms of atom economy, reduced waste, and simplified purification processes. beilstein-journals.org Although specific MCRs involving this compound are not yet extensively documented, its chemical structure suggests high potential for such applications.

The ketone functionality of this compound could, for instance, participate in well-known MCRs such as the Ugi or Passerini reactions, which are invaluable for generating diverse molecular scaffolds. beilstein-journals.org Similarly, the presence of the cyano group and aromatic rings opens possibilities for novel MCRs leading to complex heterocyclic systems.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, could also be envisioned. baranlab.orgscribd.comnih.gov For example, a reaction could be initiated at the ketone, followed by a cyclization involving the cyano group, leading to intricate polycyclic structures in a single, efficient operation. The development of such reactions would be a significant step forward in the green synthesis of analogues and derivatives of Finerenone and other biologically active molecules. kaskaden-reaktionen.de

Table 1: Illustrative Multicomponent Reaction Involving a Propiophenone (B1677668) Scaffold This table presents a hypothetical multicomponent reaction to illustrate the potential application for a compound like this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold | Potential Advantages |

|---|---|---|---|---|

| Propiophenone Derivative | Amine | Isocyanide | α-Acylamino Amide | High atom economy, rapid generation of molecular diversity. |

| Propiophenone Derivative | Aldehyde | Amine | Dihydropyrimidine | Access to biologically relevant heterocycles in a single step. |

Exploration of Biomimetic and Bio-inspired Synthetic Pathways for this compound

Biomimetic synthesis, which mimics nature's synthetic strategies, offers an elegant and powerful approach to the construction of complex molecules. wikipedia.orgnih.gov This paradigm often involves cascade reactions that proceed with high selectivity and efficiency under mild conditions. While direct biomimetic pathways to this compound have not been reported, the principles of bio-inspired synthesis could be applied to develop novel and more sustainable synthetic routes.

Nature's synthesis of complex polyketides, for example, involves iterative carbon-carbon bond formations and subsequent cyclizations. nih.gov A bio-inspired approach to this compound might involve enzymatic or chemo-enzymatic steps to construct the carbon skeleton, potentially leading to a more environmentally benign process compared to traditional methods.

Furthermore, the structural motifs within this compound could serve as a starting point for bio-inspired diversification. Enzymes could be used to introduce chirality or further functionalize the molecule, leading to a library of novel compounds with potential biological activities.

Application of Flow Chemistry and Microreactor Technology in this compound Synthesis

Flow chemistry and microreactor technology are revolutionizing chemical synthesis by offering precise control over reaction parameters, enhanced safety, and improved scalability. thieme-connect.denih.govrsc.org The synthesis of propiophenone derivatives is beginning to be explored using these technologies, demonstrating their potential for improving efficiency and yield. researcher.life A recent study detailed the continuous flow telescopic synthesis of 3-methoxy propiophenone, a related compound, highlighting the advantages of this approach. researcher.life

The application of flow chemistry to the synthesis of this compound could offer several benefits. For instance, Friedel-Crafts acylation, a common method for synthesizing aryl ketones, can be notoriously difficult to control in batch processes due to high exothermicity. google.comwikipedia.org Microreactors provide superior heat and mass transfer, allowing for safer and more selective reactions. researchgate.netresearchgate.net

Moreover, a continuous flow process could be designed to telescope multiple synthetic steps, minimizing the need for isolation and purification of intermediates. thieme-connect.de This would not only streamline the synthesis of this compound but also reduce solvent usage and waste generation, aligning with the principles of green chemistry.

Table 2: Comparison of Batch vs. Flow Synthesis for a Representative Aromatic Ketone Synthesis This table provides a generalized comparison to illustrate the potential benefits of applying flow chemistry to the synthesis of compounds like this compound.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, allowing for precise temperature control. |

| Mass Transfer | Can be limited, affecting reaction rates and selectivity. | Enhanced due to small diffusion distances. |

| Safety | Handling of hazardous reagents and exothermic reactions can be risky on a large scale. | Improved safety due to small reaction volumes and better control. |

| Scalability | Often requires re-optimization of reaction conditions. | More straightforward scalability by "numbering-up" reactors. |

| Process Control | Limited real-time control over reaction parameters. | Precise and automated control over flow rate, temperature, and pressure. |

Leveraging Machine Learning and Artificial Intelligence for Discovery and Optimization in this compound Chemistry

AI algorithms can be trained on large datasets of chemical reactions to predict the most efficient synthetic pathways to this compound and its derivatives. nih.govarxiv.orgrjptonline.org This could lead to the discovery of novel, more cost-effective, and sustainable routes that might not be apparent through traditional chemical intuition.

Table 3: Potential Applications of AI/ML in the Chemistry of this compound

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Retrosynthesis | Proposing novel and efficient synthetic routes. | Discovery of more economical and sustainable manufacturing processes. |

| Reaction Optimization | Predicting optimal reaction conditions (temperature, catalyst, solvent). | Increased yields, reduced byproducts, and lower production costs. |

| Property Prediction | Predicting the physicochemical and biological properties of novel derivatives. | Acceleration of drug discovery and materials science research. |

| Process Automation | Integration with robotic systems for automated synthesis and screening. | High-throughput synthesis and evaluation of new compounds. |

Q & A

Q. What are the recommended synthetic routes for 4'-Cyano-3-(2-methoxyphenyl)propiophenone, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of 2-methoxyphenyl precursors with cyano-substituted propiophenone derivatives. For example, substituting 3-(2-methoxyphenyl)propanoic acid (CAS 6342-77-4) with a cyano group at the 4'-position may require nitrile-forming reagents like CuCN under controlled anhydrous conditions . Key parameters include temperature (80–120°C), solvent polarity (e.g., dichloromethane or DMF), and catalyst choice (e.g., AlCl₃ or FeCl₃). Yield optimization often requires iterative adjustments to stoichiometry and reaction time.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold).

- NMR (¹H/¹³C) to confirm substituent positions:

- Methoxy protons resonate at δ 3.8–4.0 ppm.

- Aromatic protons in the 2-methoxyphenyl group show splitting patterns due to para-cyano substitution .

- Mass Spectrometry (ESI-MS) to verify molecular weight (calculated: ~265.3 g/mol).

Q. What are the stability considerations for long-term storage?

- Methodological Answer : Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. Avoid aqueous environments due to potential hydrolysis of the cyano group. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are recommended to establish shelf-life .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) to analyze:

- HOMO-LUMO gaps : The electron-withdrawing cyano group reduces the LUMO energy, enhancing electrophilicity .

- NBO charges : Partial charges on the methoxy oxygen and cyano nitrogen inform reactivity in nucleophilic/electrophilic reactions.

- Compare results with experimental UV-Vis spectra (λmax ~280 nm) to validate computational models .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer :

- Case Study : If NMR shows unexpected splitting in aromatic regions, consider:

Dynamic effects : Rotamers caused by restricted rotation around the propiophenone carbonyl.

Impurity profiling : Use LC-MS to detect byproducts (e.g., de-cyano derivatives) from incomplete synthesis .

- Cross-validation : Correlate 2D NMR (COSY, HSQC) with X-ray crystallography data if single crystals are obtainable .

Q. How does the substituent pattern influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Modify substituents : Replace the 4'-cyano group with halogens (e.g., F, Cl) or methoxy to assess changes in bioactivity.

- Assay design : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

- Data interpretation : Statistically correlate electronic parameters (Hammett σ values) with IC₅₀ trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.